![molecular formula C11H12N2O B13219215 4-[(2-methoxyphenyl)methyl]-1H-imidazole](/img/structure/B13219215.png)
4-[(2-methoxyphenyl)methyl]-1H-imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(2-methoxyphenyl)methyl]-1H-imidazole is an organic compound that belongs to the class of imidazoles Imidazoles are heterocyclic compounds containing a five-membered ring with two non-adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-methoxyphenyl)methyl]-1H-imidazole typically involves the reaction of 2-methoxybenzyl chloride with imidazole in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-[(2-methoxyphenyl)methyl]-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The imidazole ring can be reduced under specific conditions.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Hydrogen gas in the presence of a palladium catalyst can be used for reduction reactions.
Substitution: Reagents like sodium hydride or lithium aluminum hydride can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of 4-[(2-hydroxyphenyl)methyl]-1H-imidazole.
Reduction: Formation of reduced imidazole derivatives.
Substitution: Formation of various substituted imidazole derivatives depending on the reagents used.
Scientific Research Applications
4-[(2-methoxyphenyl)methyl]-1H-imidazole has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or antifungal properties.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[(2-methoxyphenyl)methyl]-1H-imidazole involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The methoxyphenyl group can enhance the compound’s binding affinity and specificity towards its targets. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
4-Methoxyphenyl isocyanate: Another compound with a methoxyphenyl group, used in different chemical reactions.
Benzimidazole derivatives: Compounds with similar imidazole rings but different substituents, used in various applications.
Uniqueness
4-[(2-methoxyphenyl)methyl]-1H-imidazole is unique due to its specific combination of the methoxyphenyl group and the imidazole ring
Properties
Molecular Formula |
C11H12N2O |
|---|---|
Molecular Weight |
188.23 g/mol |
IUPAC Name |
5-[(2-methoxyphenyl)methyl]-1H-imidazole |
InChI |
InChI=1S/C11H12N2O/c1-14-11-5-3-2-4-9(11)6-10-7-12-8-13-10/h2-5,7-8H,6H2,1H3,(H,12,13) |
InChI Key |
AMHFVWFYEUUITF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1CC2=CN=CN2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl({1-[3-(trifluoromethyl)phenyl]ethyl})amine](/img/structure/B13219133.png)



![Methyl 2-chloro-5-ethyl-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13219148.png)
![Tert-butyl 4-[(1-aminocyclohexyl)carbonyl]piperazine-1-carboxylate](/img/structure/B13219159.png)
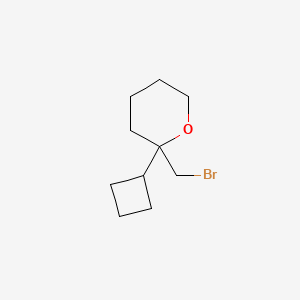
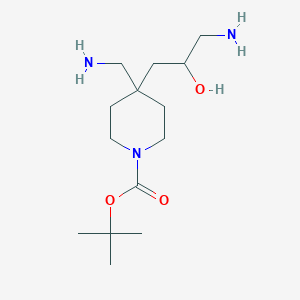
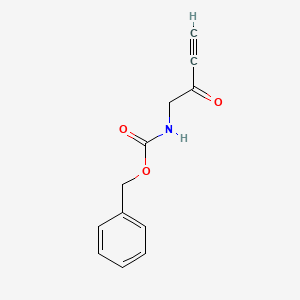
![8-(Furan-2-yl)-7-methyl-5-oxa-2,7-diazaspiro[3.4]octan-6-one](/img/structure/B13219173.png)
![{4-Methyl-2-[3-(trifluoromethyl)phenyl]-1,3-oxazol-5-yl}methanol](/img/structure/B13219185.png)
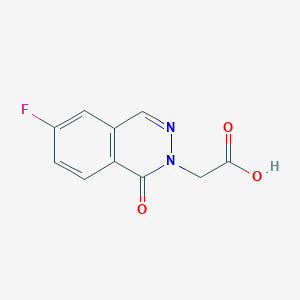
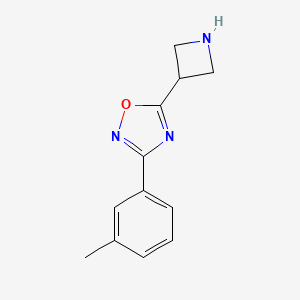
![N-{[4-(aminomethyl)phenyl]methyl}acetamide hydrochloride](/img/structure/B13219208.png)
